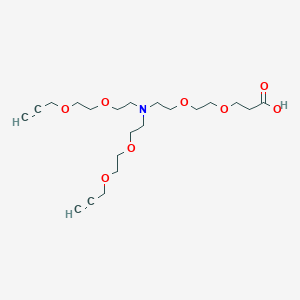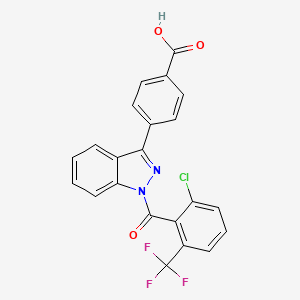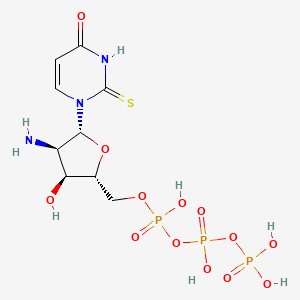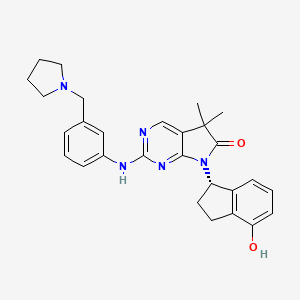
N-(Acid-PEG2)-N-bis(PEG2-propargyl)
Vue d'ensemble
Description
N-(Acid-PEG2)-N-bis(PEG2-propargyl): is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of two propargyl groups and an acid-functionalized PEG chain. The incorporation of PEG chains enhances the solubility and biocompatibility of the compound, making it suitable for various applications in biomedical and chemical research.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: The acid group can serve as an active site for catalytic reactions.
Biology:
Protein Modification: The compound is used to modify proteins through click chemistry, enhancing their stability and functionality.
Drug Delivery: The PEG chains improve the solubility and biocompatibility of drug molecules.
Medicine:
Biomedical Imaging: The compound is used in the development of imaging agents for diagnostic purposes.
Therapeutics: It is used in the formulation of therapeutic agents for targeted drug delivery.
Industry:
Material Science: The compound is used in the development of advanced materials with improved properties.
Nanotechnology: It is used in the synthesis of nanoparticles for various applications.
Mécanisme D'action
Target of Action
The primary target of N-(Acid-PEG2)-N-bis(PEG2-propargyl), also known as Propargyl-PEG2-Acid, is the acidic group of the compound . This acidic group can serve as the active site of the catalyst, promoting the progress of various chemical reactions .
Mode of Action
The acidic groups of Propargyl-PEG2-Acid can undergo esterification, amidation, and other reactions with other functional groups . Its unique structure enables it to maintain stability in complex chemical environments and effectively promote reactions such as esterification and amidation . This versatility makes Propargyl-PEG2-Acid have broad application prospects in fields such as chemical synthesis, materials science, and biomedicine .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG2-Acid are primarily those involved in chemical synthesis. The acidic group of Propargyl-PEG2-Acid can serve as the active site of the catalyst, promoting the progress of various chemical reactions . This provides the possibility for the synthesis of complex organic molecules .
Pharmacokinetics
It is known that the compound has good acidic properties . More research is needed to fully understand the ADME properties of Propargyl-PEG2-Acid and their impact on its bioavailability.
Result of Action
The result of Propargyl-PEG2-Acid’s action is the promotion of various chemical reactions, including esterification and amidation . This leads to the synthesis of complex organic molecules . The compound’s unique structure allows it to maintain stability in complex chemical environments .
Action Environment
The action of Propargyl-PEG2-Acid is influenced by environmental factors. For instance, the compound should be stored in a cool, dry, and ventilated place, away from light, to avoid repeated freeze-thaw cycles . These conditions help maintain the stability of the compound and ensure its efficacy .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, the acidic group of N-(Acid-PEG2)-N-bis(PEG2-propargyl) can serve as the active site of the catalyst, promoting the progress of various chemical reactions . Its unique structure enables it to maintain stability in complex chemical environments and effectively promote reactions such as esterification and amidation .
Molecular Mechanism
It is known that it can interact with various biomolecules through its acidic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acid-PEG2)-N-bis(PEG2-propargyl) typically involves the following steps:
Activation of PEG Chains: The PEG chains are first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form PEG-NHS esters.
Introduction of Propargyl Groups: The activated PEG chains are then reacted with propargylamine to introduce the propargyl groups.
Acid Functionalization:
Industrial Production Methods: Industrial production of N-(Acid-PEG2)-N-bis(PEG2-propargyl) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG chains are activated using NHS or other suitable reagents.
Propargylation: The activated PEG chains are reacted with propargylamine in large reactors.
Acid Functionalization: The final acid functionalization step is carried out in large-scale reactors, followed by purification and quality control processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Esterification: The compound can undergo esterification reactions with alcohols to form esters.
Amidation: It can react with amines to form amides.
Click Chemistry: The propargyl groups can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions:
Esterification: Reagents such as alcohols and catalysts like sulfuric acid or p-toluenesulfonic acid.
Amidation: Reagents such as amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Click Chemistry: Azides and copper(I) catalysts.
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Triazoles: Formed from click chemistry reactions.
Comparaison Avec Des Composés Similaires
Azide-PEG2-NHS Ester: Similar in structure but contains azide groups instead of propargyl groups.
Propargyl-PEG2-Acid: Contains a single propargyl group and an acid-functionalized PEG chain.
Mal-PEG2-Acid: Contains a maleimide group and an acid-functionalized PEG chain.
Uniqueness:
N-(Acid-PEG2)-N-bis(PEG2-propargyl): is unique due to the presence of two propargyl groups, which enhance its reactivity in click chemistry reactions. The combination of acid and propargyl functionalities makes it versatile for various applications in chemical synthesis, biology, and medicine.
Propriétés
IUPAC Name |
3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO8/c1-3-9-25-15-18-28-12-6-22(7-13-29-19-16-26-10-4-2)8-14-30-20-17-27-11-5-21(23)24/h1-2H,5-20H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZDIWKKKCXHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCOCCC(=O)O)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)


![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)



![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)
